Product packaging for 4-Amino-cis-2-buten-1-OL(Cat. No.:CAS No. 41372-34-3)

4-Amino-cis-2-buten-1-OL

Cat. No.: B3328061
CAS No.: 41372-34-3
M. Wt: 87.12 g/mol
InChI Key: VVBVTZZZFFHHSP-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of 4-Amino-cis-2-buten-1-OL

This compound is classified as an unsaturated amino alcohol. Its structure consists of a four-carbon chain containing a hydroxyl (-OH) group at position 1, a double bond between carbons 2 and 3, and an amino (-NH₂) group at position 4. The designation "cis" or, more formally, "(Z)" specifies the stereochemistry of the substituents on the double bond, where the higher-priority groups are on the same side. nih.gov

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2Z)-4-aminobut-2-en-1-ol . nih.gov It is identified by the CAS Registry Number 41372-34-3 . The presence of both an amine and an alcohol functional group allows it to participate in a wide range of chemical reactions, including hydrogen bonding, nucleophilic substitutions, and biochemical interactions.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₄H₉NO
Molecular Weight 87.12 g/mol nih.gov
IUPAC Name (2Z)-4-aminobut-2-en-1-ol nih.gov
CAS Number 41372-34-3
InChIKey VVBVTZZZFFHHSP-UPHRSURJSA-N
Canonical SMILES C(C=CCO)N
Polar Surface Area 46.3 Ų nih.gov
Hydrogen Bond Donors 2 nih.gov
Hydrogen Bond Acceptors 2 nih.gov

| Rotatable Bonds | 2 nih.gov |

Significance as a Versatile Synthetic Intermediate

The utility of this compound in contemporary chemical research stems largely from its role as a versatile synthetic intermediate or building block. Its bifunctional nature, possessing both nucleophilic (amine) and potentially electrophilic (after activation of the alcohol) centers, allows for sequential and selective chemical modifications. This makes it a crucial component in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

The reactivity of the compound is centered around its three key features:

The Amino Group: Can act as a nucleophile in various reactions, such as amide bond formation or alkylation.

The Hydroxyl Group: Can be oxidized to an aldehyde or carboxylic acid, or converted into a better leaving group for substitution reactions.

The Alkene: The cis-double bond provides a rigid scaffold and can participate in reactions like additions or metathesis.

A significant challenge and area of research in its use is the production of high-purity cis-isomer, as separation from the trans-isomer can be difficult. google.com A Japanese patent describes a method for producing this compound with high purity (over 99.5%) by reacting N-(4-hydroxy-cis-2-butenyl)phthalimide with an amine. google.com This process maintains the cis-configuration and avoids the formation of the trans-isomer, highlighting the industrial importance of obtaining this specific stereoisomer for subsequent synthetic applications. google.com Its commercial availability as a pharmaceutical intermediate further underscores its value in the development of complex, biologically active molecules.

Overview of Research Trajectories in 4-Amino-cis-2-buten-OL Chemistry

Current research involving this compound is primarily focused on its application as a structural motif in the synthesis of high-value chemical entities and the development of efficient synthetic methods.

One major research trajectory is its use as a precursor for biologically active molecules . For example, the related compound, (E)-4-amino-2-methylbut-2-en-1-ol, is a key building block for the large-scale synthesis of trans-zeatin, a type of cytokinin (plant hormone) that regulates cell division and growth. researchgate.net This suggests the potential for cis-isomers and their derivatives in agrochemical research. Furthermore, its structural framework is relevant to the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. The stereoselective synthesis of aminocyclopentenol derivatives, which can be seen as cyclized versions of amino-butenol structures, is an active area of research for creating 5'-norcarbocyclic nucleosides.

Another significant research direction is the development of stereoselective and efficient synthetic methods . diva-portal.org The focus is often on one-pot or multi-catalytic relay processes that can rapidly build molecular complexity from simple, readily available starting materials. chemrxiv.orgnih.gov Research into stereoselective Michael additions and other conjugate additions to form related amino ester structures demonstrates the ongoing effort to control the precise three-dimensional arrangement of atoms, which is critical for biological activity. beilstein-journals.org The development of methods that ensure high diastereoselectivity and enantioselectivity is crucial for producing single-isomer products, which is a key requirement in modern pharmaceutical development. diva-portal.orgnih.gov These advanced synthetic strategies aim to make valuable compounds derived from this compound more accessible for further investigation and application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO B3328061 4-Amino-cis-2-buten-1-OL CAS No. 41372-34-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41372-34-3

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

4-aminobut-2-en-1-ol

InChI

InChI=1S/C4H9NO/c5-3-1-2-4-6/h1-2,6H,3-5H2

InChI Key

VVBVTZZZFFHHSP-UHFFFAOYSA-N

SMILES

C(C=CCO)N

Isomeric SMILES

C(/C=C\CO)N

Canonical SMILES

C(C=CCO)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino Cis 2 Buten 1 Ol and Its Analogs

Convergent and Linear Synthesis Strategies

Synthesis StrategyDescriptionAdvantageDisadvantage
Linear Steps are performed sequentially on a single starting material.Conceptually simple to plan.Overall yield drops significantly with each step.
Convergent Key fragments of the molecule are synthesized independently and then combined.Higher overall yield for complex molecules.Requires more complex planning and fragment coupling reactions.

Reduction of Precursor Aldehydes and Related Carbonyls

A common and fundamental method for producing the alcohol functional group in amino alcohols involves the reduction of a corresponding carbonyl compound, such as an aldehyde, ketone, or ester. nih.gov The synthesis of peptide aldehydes, for instance, can be achieved through the oxidation of amino alcohols or, conversely, the reduction of protected amino acid derivatives. nih.gov

For the synthesis of chiral amino alcohols, a well-established precursor is Garner's aldehyde, which is derived from the amino acid L-serine. The final step in its preparation involves the reduction of a fully protected serine methyl ester using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent epimerization. nih.gov This aldehyde can then undergo further reactions, such as nucleophilic addition, to form a new C-C bond and extend the carbon chain, with the resulting alcohol being revealed after the reaction. nih.gov

Table of Common Reducing Agents for Carbonyl Precursors in Amino Alcohol Synthesis

Reducing Agent Carbonyl Precursor Product Functional Group Key Features
Diisobutylaluminium hydride (DIBAL-H) Ester, Aldehyde Aldehyde, Alcohol Can selectively reduce esters to aldehydes at low temperatures. nih.gov
Sodium borohydride (B1222165) (NaBH₄) Aldehyde, Ketone Alcohol Milder reducing agent, often used for selective reductions.
Lithium aluminium hydride (LiAlH₄) Ester, Carboxylic Acid, Aldehyde, Ketone Alcohol Powerful reducing agent for a wide range of carbonyls.

Catalytic Hydrogenation Approaches with Stereocontrol

Catalytic hydrogenation is a powerful technique for the synthesis of amino alcohols, often starting from amino acids or their derivatives. This method is advantageous as it can be highly selective and often proceeds with complete retention of the existing stereochemistry. rsc.org For example, a rhodium-molybdenum oxide catalyst on a silica (B1680970) support (Rh-MoOx/SiO2) has been shown to be effective for the selective hydrogenation of a full range of natural amino acids to their corresponding amino alcohols in high yields (90-94%) and with complete retention of configuration. rsc.orgshokubai.org This process is considered a green chemistry approach as it typically produces only water as a byproduct. shokubai.org

Achieving stereocontrol during hydrogenation is critical when new stereocenters are formed. One strategy involves using a transient chiral auxiliary that is formed catalytically from an achiral precursor. This auxiliary can shield one face of a double bond, directing the hydrogenation to occur stereospecifically from the less hindered face, resulting in a single diastereomer. nih.gov This approach combines the power of asymmetric catalysis to set an initial stereocenter with a subsequent diastereoselective hydrogenation, providing access to specific stereoisomers of the target amino alcohol. nih.gov

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all the starting materials. fu-berlin.denih.gov These reactions are characterized by their high atom economy, procedural simplicity, and convergent nature, making them ideal for generating molecular diversity and complexity in a single step. nih.govpnu.ac.ir

Several classic MCRs are used to synthesize amino acid and amino alcohol precursors. The Strecker synthesis, for example, is a one-pot reaction of an aldehyde, ammonia, and hydrogen cyanide to form an α-amino nitrile, which can be hydrolyzed to an α-amino acid. fu-berlin.de The Petasis Boronic Acid Mannich reaction is another three-component process that combines an amine, a carbonyl compound, and an organoboronic acid to generate substituted amines, which can be precursors to amino alcohols. caltech.edu The development of new MCRs can sometimes arise from trapping a reactive intermediate from a traditional two-component reaction with a third component, effectively diverting the reaction pathway to create a more complex product. researchgate.net

Stereoselective Synthesis of 4-Amino-cis-2-buten-1-OL Isomers

Due to the presence of stereocenters and geometric isomerism (cis/trans), molecules like this compound can exist as multiple stereoisomers. Stereoselective synthesis encompasses methods that control the formation of these isomers, yielding a specific enantiomer or diastereomer as the major product. diva-portal.org Such control is paramount in medicinal chemistry, where different stereoisomers can have vastly different biological activities.

Enantioselective Synthetic Pathways

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers. There are several major strategies to achieve this. One approach is to start with a molecule from the "chiral pool," such as a readily available, enantiopure natural product like an amino acid or a sugar. diva-portal.orgnih.gov For example, non-proteinogenic α-amino acids can be synthesized via enantioselective Mannich-type reactions where the stereochemistry is controlled by a chiral catalyst. rsc.org

Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This includes the Sharpless asymmetric aminohydroxylation of alkenes, which can directly introduce the amino and hydroxyl groups in a stereocontrolled manner. diva-portal.org Organocatalysis, using small, metal-free chiral molecules like thioureas or squaramides, has also emerged as a robust tool for synthesizing enantiopure compounds, including precursors to amino alcohols. rsc.orgmdpi.com

Table of Enantioselective Synthesis Strategies

Strategy Description Example
Chiral Pool Synthesis Utilizes readily available enantiopure starting materials. Synthesis of amino alcohols from L-serine. nih.govnih.gov
Asymmetric Catalysis Employs a chiral catalyst to control the stereochemical outcome. Sharpless asymmetric aminohydroxylation of alkenes. diva-portal.org
Chiral Auxiliaries A chiral group is temporarily attached to the substrate to direct a stereoselective reaction. Use of Ellman's sulfinamide in amine synthesis. osi.lv

| Organocatalysis | Uses small, chiral organic molecules as catalysts. | Bifunctional thiourea (B124793) catalysts for the synthesis of 2-amino-4H-chromenes. mdpi.com |

Diastereoselective Approaches and Control

When a molecule contains more than one stereocenter, diastereomers are possible. Diastereoselective synthesis aims to control the relative configuration of these stereocenters. A common approach is substrate-controlled synthesis, where an existing stereocenter in the starting material influences the configuration of a newly formed one. beilstein-journals.orgbeilstein-journals.org

The use of chiral auxiliaries is a well-established method for achieving high diastereoselectivity. For instance, Ellman's chiral tert-butanesulfinamide can be reacted with a ketone to form an N-sulfinylketimine; subsequent reduction of the C=N bond is highly diastereoselective, with the bulky auxiliary directing the hydride to a specific face. osi.lv Another advanced concept is diastereoconvergent synthesis, where a reaction can transform a mixture of diastereomers of a starting material into a single diastereomer of the product. nih.govrsc.org This is particularly powerful as it eliminates the need to prepare a diastereomerically pure starting material. nih.govrsc.org Mechanistic studies have shown that stereoelectronic effects, such as the "inside alkoxy effect," can play a crucial role in determining the diastereoselectivity in certain C-H amination reactions leading to amino alcohols. nih.govrsc.org

Influence of Chiral Auxiliaries and Catalysts on Stereoselectivity

Achieving high stereoselectivity is crucial in the synthesis of complex, biologically active molecules, and the preparation of this compound analogs is no exception. Chiral auxiliaries and asymmetric catalysts are essential tools for controlling the configuration of newly formed stereocenters. nih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. For example, oxazolidinone auxiliaries, popularized by Evans, are widely applied in stereoselective alkylations and aldol (B89426) reactions, which can be key steps in constructing the carbon skeleton of amino alcohol precursors. Similarly, chiral auxiliaries derived from natural products like terpenes and amino acids are instrumental in guiding the stereochemical outcome of reactions. nih.gov

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of chiral amino alcohols and their derivatives:

Metal-Based Catalysts : Transition metal complexes with chiral ligands are powerful tools for enantioselective synthesis. Chiral iridium complexes have been employed in the asymmetric transfer hydrogenation of ketones to produce optically active alcohols with high enantiomeric excess (ee). researchgate.net For the synthesis of amino alcohols, copper-hydride-based catalysts have been used for the sequential hydrosilylation and hydroamination of enals and enones, providing access to all possible stereoisomers with high levels of control. nih.gov Furthermore, stereogenic-at-metal molybdenum complexes have been designed for enantioselective olefin metathesis, a powerful C-C bond-forming reaction. nih.gov

Organocatalysis : Small organic molecules can also act as efficient chiral catalysts. Chiral thioureas, squaramides, and cinchona alkaloid derivatives have been shown to catalyze asymmetric reactions, often through a bifunctional activation mode involving hydrogen bonding. mdpi.com For instance, the enantioselective Mannich reaction, which forms a carbon-carbon bond to create a β-amino carbonyl compound, can be effectively catalyzed by chiral halonium salts or bifunctional tertiary amine-squaramides, providing access to precursors of non-proteinogenic α-amino acids. beilstein-journals.orgrsc.org

The table below summarizes various catalytic approaches relevant to the stereoselective synthesis of chiral amino alcohol analogs.

Catalyst/Auxiliary TypeReaction TypeKey FeatureTypical Stereoselectivity
Evans' OxazolidinonesAlkylation, Aldol ReactionsForms a chiral imide to direct substitution at the α-position. High diastereoselectivity
Chiral Iridium ComplexesAsymmetric Transfer HydrogenationReduces ketones to chiral alcohols. researchgate.netUp to 99% ee researchgate.net
Stereogenic-at-Mo ComplexesOlefin MetathesisCatalyzes enantioselective ring-closing metathesis. nih.govUp to 96% ee nih.gov
Copper-Hydride with Chiral LigandsHydrosilylation/HydroaminationStereodivergent synthesis of amino alcohols from enals/enones. nih.govHigh diastereo- and enantioselectivity nih.gov
Bifunctional Thiourea/SquaramideMannich, Michael AdditionsActivates both nucleophile and electrophile via hydrogen bonding. mdpi.comrsc.orgModerate to high enantioselectivity mdpi.com

Development of Large-Scale Synthesis Protocols

Transitioning a synthetic route from laboratory scale to industrial production requires the development of robust, cost-effective, and safe protocols. For analogs such as (E)-4-amino-2-methylbut-2-en-1-ol, a key building block for the synthesis of the plant hormone trans-zeatin, large-scale protocols have been successfully developed. researchgate.netasianpubs.org

A key aspect of scaling up this synthesis involved optimizing the reaction conditions to be more practical and environmentally friendly. researchgate.net For instance, the preparation of N-(tert-Butyloxycarbonyl)-3-pyrroline, an intermediate, was achieved from cis-1,4-dichloro-2-butene. The process involves a Delepine reaction followed by cyclization and N-Boc protection. For large-scale production, the protocol was refined into a one-pot process by judiciously selecting the base and solvent. Using methanol (B129727) as a single solvent for both the cyclization and the N-Boc protection steps made the process greener and more efficient than the stepwise laboratory version. researchgate.net This optimization is critical for industrial applications, where minimizing solvent changes and purification steps can significantly reduce costs and waste. researchgate.netasianpubs.org

Precursor Compounds and Their Derivatization for this compound Synthesis

The synthesis of this compound and its analogs relies on the selection of appropriate starting materials that can be efficiently converted into the target structure. Several precursor compounds and derivatization strategies have been reported.

One common and commercially available precursor is cis-1,4-dichloro-2-butene . This compound can be converted into a protected pyrroline (B1223166) derivative, which serves as a masked form of the cis-amino alcohol. A multi-step sequence starting from this precursor involves a Delepine reaction, cyclization in the presence of a base like potassium carbonate, and subsequent N-protection (e.g., with a Boc group) to yield N-(tert-Butyloxycarbonyl)-3-pyrroline. researchgate.net This intermediate contains the necessary cis-alkene and the nitrogen atom in the correct relative positions.

Furan (B31954) derivatives also serve as valuable precursors. The furan ring can be considered a masked form of a 1,4-dioxygenated cis-2-butene (B86535) system. For instance, 5-hydroxy-2(5H)-furanone moieties can be derivatized through solid-phase synthesis. scienceasia.org By attaching the furanone to a resin, subsequent reactions, such as nucleophilic substitution with various amines, can be performed to introduce the amino group at the C-4 position. scienceasia.org Cleavage from the resin then yields the desired 4-amino-substituted butenolide. Further reduction of the furanone ring would lead to the target amino alcohol structure.

Other simple alkenes, such as 1-butene (B85601) , can be functionalized to introduce the required amino and hydroxyl groups. A process involving the reaction of 1-butene with chlorine and a nitrile (like acetonitrile) can produce an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate, which upon hydrolysis yields dl-2-amino-1-butanol. google.com While this provides a saturated analog, similar strategies of halo- and amino-functionalization of butene isomers can be adapted to generate unsaturated systems. The toxic metabolite 2-butene-1,4-dial (fumaraldehyde), which can be formed from the degradation of alkadienals, represents the aldehyde-level oxidation state of the target diol and highlights the reactivity of this carbon skeleton. nih.gov

The table below outlines key precursors and the reactions used to derivatize them for the synthesis of the this compound backbone.

Precursor CompoundKey Derivatization ReactionsResulting Intermediate/Structure
cis-1,4-Dichloro-2-buteneDelepine reaction, Cyclization, N-Boc protection researchgate.netN-(tert-Butyloxycarbonyl)-3-pyrroline researchgate.net
Furan / Furanone DerivativesNucleophilic substitution with amines, Reduction scienceasia.org4-Amino-5-hydroxy-2(5H)-furanones scienceasia.org
1-ButeneReaction with chlorine and nitrile, Hydrolysis google.comdl-2-Amino-1-butanol google.com
CyclopentadieneHetero Diels-Alder reaction, aza-Claisen rearrangement researchgate.net(±)-cis-4-Amino-2-cyclopentene-1-methanol (analog) researchgate.net

Chemical Reactivity and Transformation Studies of 4 Amino Cis 2 Buten 1 Ol

Reactions Involving the Primary Amine Functionality

The primary amine group in 4-Amino-cis-2-buten-1-OL is a key site for nucleophilic reactions and serves as a precursor for the synthesis of various nitrogen-containing derivatives and heterocycles.

Nucleophilic Reactions and Amine Derivatization

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the primary amine, enabling it to react with a variety of electrophiles. These reactions lead to the formation of a wide array of derivatized products.

Acylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The high reactivity of the amine allows for chemoselective acylation even in the presence of the hydroxyl group, particularly under controlled conditions.

Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction is often challenging to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. To achieve mono-alkylation, specific strategies such as reductive amination with aldehydes or ketones are often employed. This method involves the initial formation of an imine followed by reduction, providing a more controlled route to secondary amines.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This derivatization is often used to protect the amine group or to introduce specific functionalities.

Reagent ClassSpecific Reagent ExampleProduct TypeGeneral Reaction Conditions
Acyl HalideAcetyl chlorideAmideBase (e.g., triethylamine), aprotic solvent
AnhydrideAcetic anhydrideAmideBase or acidic catalyst
Alkyl HalideMethyl iodideSecondary amine, Tertiary amine, Quaternary ammonium saltBase, polar solvent
Aldehyde/KetoneBenzaldehydeImine (intermediate), Secondary amine (after reduction)Mild acid catalyst for imine formation; reducing agent (e.g., NaBH4) for amine
Sulfonyl Chloridep-Toluenesulfonyl chlorideSulfonamideBase (e.g., pyridine)

Formation of Nitrogen-Containing Heterocycles

The presence of both a nucleophilic amine and a hydroxyl group in a 1,4-relationship makes this compound a valuable precursor for the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines and pyrrolines.

Intramolecular Cyclization: Under appropriate conditions, intramolecular cyclization can occur. For instance, conversion of the primary alcohol to a good leaving group (e.g., a tosylate or halide) can be followed by intramolecular nucleophilic attack by the amine to form a substituted pyrrolidine (B122466) ring. The cis-geometry of the double bond can influence the stereochemistry of the resulting cyclic product.

Cycloaddition Reactions: While the amine itself doesn't directly participate in cycloadditions, it can be transformed into a functional group that does. For example, conversion of the amine to an imine or a nitrone allows for participation in [3+2] cycloaddition reactions with appropriate dipolarophiles, leading to the formation of various five-membered heterocyclic systems.

Transformations of the Primary Alcohol Moiety

The primary alcohol functionality in this compound can undergo a variety of transformations, including esterification, etherification, and controlled oxidation.

Esterification and Etherification Reactions

Esterification: The primary alcohol can be readily esterified by reaction with carboxylic acids, acyl chlorides, or anhydrides. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and driving it to completion often requires removal of water or the use of a large excess of the alcohol or carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com

Etherification: The Williamson ether synthesis provides a route to ethers from the corresponding alcohol. chemwhat.com This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in a reaction with an alkyl halide. chemwhat.com Due to the presence of the acidic N-H proton, selective O-alkylation requires careful choice of base and reaction conditions to avoid competing N-alkylation. Protection of the amine group is often a prerequisite for achieving high yields of the desired ether.

Reaction TypeReagent(s)ProductCatalyst/Conditions
Fischer EsterificationCarboxylic acid (e.g., Acetic acid)EsterStrong acid (e.g., H2SO4), heat
AcylationAcyl chloride (e.g., Benzoyl chloride)EsterBase (e.g., pyridine)
Williamson Ether Synthesis1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH3I)EtherAnhydrous conditions

Controlled Oxidation Pathways

The primary allylic alcohol in this compound can be selectively oxidized to the corresponding aldehyde, 4-amino-cis-2-butenal, without affecting the amine or the double bond. A variety of mild oxidizing agents are suitable for this transformation.

Manganese Dioxide (MnO₂): Activated manganese dioxide is a classic reagent for the selective oxidation of allylic and benzylic alcohols. The reaction is typically carried out by stirring the alcohol with an excess of MnO₂ in a non-polar solvent like dichloromethane (B109758) or chloroform.

Chromium-Based Reagents: Reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are also effective for the oxidation of primary alcohols to aldehydes. These reactions are generally performed in anhydrous dichloromethane.

Swern Oxidation and Dess-Martin Periodinane: These modern oxidation methods offer mild conditions and high selectivity for the conversion of primary alcohols to aldehydes, minimizing the risk of over-oxidation to carboxylic acids.

Reactivity of the cis-Alkene System

The cis-configured double bond in this compound is a site of unsaturation that can undergo various addition reactions. The cis geometry can influence the stereochemical outcome of these reactions. Cis-alkenes are generally less stable than their trans counterparts due to steric strain between the substituents on the same side of the double bond. libretexts.orglibretexts.orglumenlearning.comopenstax.org

Hydrogenation: Catalytic hydrogenation of the double bond, typically using a palladium or platinum catalyst, will yield the saturated amino alcohol, 4-amino-1-butanol. The hydrogenation occurs with syn-addition of hydrogen across the double bond.

Halogenation: The addition of halogens, such as bromine or chlorine, across the double bond proceeds via a halonium ion intermediate, leading to the anti-addition of the two halogen atoms.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The epoxidation is a syn-addition, meaning the oxygen atom is delivered to one face of the double bond. The presence of the nearby hydroxyl and amino groups can direct the stereoselectivity of the epoxidation.

Dihydroxylation: Dihydroxylation of the alkene can be achieved to give either syn or anti diols depending on the reagents used. Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening.

ReactionReagent(s)Product TypeStereochemistry
HydrogenationH₂, Pd/C or PtO₂Saturated amino alcoholSyn-addition
HalogenationBr₂ or Cl₂Dihaloamino alcoholAnti-addition
Epoxidationm-CPBAEpoxyamino alcoholSyn-addition
Syn-DihydroxylationOsO₄ or cold, dilute KMnO₄DiolSyn-addition
Anti-Dihydroxylation1. m-CPBA 2. H₃O⁺DiolAnti-addition

Stereospecific Addition Reactions Across the Double Bond

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to electrophilic addition reactions. The stereochemical outcome of these reactions would be significantly influenced by the existing cis-stereochemistry and the presence of the neighboring hydroxyl and amino functionalities. These groups can act as directing groups, potentially leading to high levels of stereocontrol.

Potential Stereospecific Reactions:

Epoxidation: The reaction with peroxy acids, such as m-CPBA, would likely lead to the formation of an epoxide. The stereochemistry of the resulting oxirane ring would be influenced by the directing effect of the allylic hydroxyl group, potentially leading to a syn-epoxide.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond is expected to proceed via a halonium ion intermediate. The subsequent nucleophilic attack would likely occur in an anti-fashion, leading to a dihalogenated product with a specific stereochemical arrangement.

Hydroboration-Oxidation: This two-step reaction sequence would result in the anti-Markovnikov addition of a hydroxyl group. The stereospecificity of the hydroboration step, typically a syn-addition, would be of key interest in determining the final stereochemistry of the resulting diol.

A summary of expected stereospecific addition reactions is presented below:

ReactionReagent(s)Expected IntermediateExpected Stereochemical Outcome
Epoxidationm-CPBAEpoxideSyn-addition
HalogenationBr₂, CCl₄Bromonium ionAnti-addition
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHTrialkylboraneSyn-addition of B and H

Isomerization Processes (cis-to-trans)

The conversion of the cis-isomer of this compound to its more thermodynamically stable trans-counterpart is a plausible transformation. The energy barrier for this isomerization can be overcome through various methods, including photochemical, thermal, or catalyst-mediated processes.

Potential Isomerization Mechanisms:

Photochemical Isomerization: Upon absorption of light of an appropriate wavelength, the π-bond of the alkene can be excited to a π* state. In this excited state, rotation around the central carbon-carbon bond becomes possible. Subsequent relaxation to the ground state can lead to the formation of the trans-isomer.

Acid-Catalyzed Isomerization: In the presence of a strong acid, protonation of the hydroxyl or amino group could occur. Subsequent electronic rearrangements might facilitate rotation around the double bond, leading to the trans-isomer upon deprotonation.

Radical-Catalyzed Isomerization: The presence of a radical initiator could lead to the formation of a radical intermediate at the allylic position. Resonance delocalization could allow for rotation around the carbon-carbon bond before the radical is quenched, resulting in a mixture of cis and trans isomers, with the trans isomer likely predominating at equilibrium.

The table below outlines potential conditions for cis-to-trans isomerization:

MethodConditionsKey Feature
PhotochemicalUV irradiationExcitation to π* state allows for bond rotation
Acid-CatalyzedStrong acid (e.g., H₂SO₄)Facilitation of bond rotation via protonation
Radical-CatalyzedRadical initiator (e.g., AIBN), heat/lightResonance-stabilized radical intermediate

Tandem and Cascade Reactions Incorporating this compound

The multifunctional nature of this compound makes it an intriguing candidate for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Such processes are highly efficient and can lead to the rapid construction of complex molecular architectures.

Potential Tandem/Cascade Pathways:

Intramolecular Cyclization Reactions: The presence of both a nucleophilic amino group and a hydroxyl group allows for the possibility of intramolecular cyclization reactions. For example, activation of the double bond by an external electrophile could trigger a nucleophilic attack from either the nitrogen or oxygen atom, leading to the formation of five-membered heterocyclic rings such as substituted pyrrolidines or tetrahydrofurans.

Aza-Prins Cyclization: In the presence of a carbonyl compound and a Lewis acid, an aza-Prins-type cyclization could be envisioned. This would involve the formation of an N-acyliminium ion intermediate, followed by an intramolecular attack by the alkene, leading to the formation of a piperidine (B6355638) ring system.

Palladium-Catalyzed Cascades: The allylic alcohol moiety could participate in palladium-catalyzed reactions. For instance, oxidative addition of a palladium(0) catalyst to the C-O bond could generate a π-allyl palladium intermediate. This reactive species could then undergo further reactions, such as intramolecular amination or coupling with other substrates, in a cascade fashion.

The following table summarizes potential tandem and cascade reactions:

Reaction TypeKey Reagents/CatalystsPotential Product(s)
Intramolecular CyclizationElectrophile (e.g., I₂)Substituted pyrrolidines or tetrahydrofurans
Aza-Prins CyclizationCarbonyl compound, Lewis acidPiperidine derivatives
Palladium-Catalyzed CascadePd(0) catalyst, suitable ligandComplex polycyclic or functionalized linear products

Derivatives and Functionalized Analogs of 4 Amino Cis 2 Buten 1 Ol: Synthesis and Applications

Synthesis of Substituted 4-Amino-cis-2-buten-1-OL Derivatives

The synthesis of substituted derivatives of this compound often involves leveraging the inherent reactivity of its core structure. One common strategy is the derivatization of a related butenolide precursor, 4-(Bromomethyl)but-2-enolide. researchgate.net This precursor can be synthesized from 3,3-dimethylacrylic acid and N-bromo succinimide, followed by a ring-closure reaction in a basic medium. researchgate.net

The subsequent reaction of 4-(Bromomethyl)but-2-enolide with various substituted benzylidene benzene-1,4-diamines in a solvent like absolute ethanol (B145695) leads to Michael addition products. researchgate.net This reaction provides a pathway to a variety of substituted 4-amino-4-(bromomethyl)butolides. researchgate.net The choice of solvent and base is critical; for instance, using pyridine (B92270) as a solvent and base can alter the reaction pathway, leading to addition at both the β- and γ-positions to yield different substituted aminobutolides. researchgate.net These butolide products, containing a protected amino group and a modifiable lactone ring, serve as versatile intermediates that can be converted to the target this compound derivatives through subsequent reduction and deprotection steps.

PrecursorReagentProduct Type
4-(Bromomethyl)but-2-enolideSubstituted benzylidene benzene-1,4-diamine (in Ethanol)Substituted 4-amino-4-(bromomethyl)butolides (Michael Addition Product) researchgate.net
4-(Bromomethyl)but-2-enolideSubstituted benzylidene benzene-1,4-diamine (in Pyridine)Substituted 4-amino-4-(aminomethyl)butolides (β- and γ-position addition) researchgate.net

Applications as Building Blocks in Complex Molecule Synthesis

The trifunctional nature of this compound, possessing an amino group, a hydroxyl group, and a cis-alkene, makes it a highly valuable and versatile building block in the synthesis of complex molecules.

Quinolines and their derivatives are important heterocyclic compounds, with many possessing significant biological activity. Several classical and modern synthetic methods can incorporate building blocks like this compound. The amino and hydroxyl functionalities can be strategically employed in cyclization reactions that form the quinoline (B57606) core.

For example, in syntheses analogous to the Camps cyclization, the amino group of the butenol (B1619263) derivative can act as the nitrogen source for the heterocyclic ring. nih.gov The reaction mechanism involves an intramolecular aldol-type condensation of an N-(2-acylaryl)amide. nih.gov A derivative of this compound could be acylated to form such a precursor, which upon treatment with a base, would cyclize to form a quinoline derivative. The choice of a strong or weak base can influence the regioselectivity of the cyclization. nih.gov Similarly, in Gould-Jacobs type reactions, an aniline (B41778) derivative is condensed with a malonate derivative. nih.gov The amino group of this compound can be part of a larger aniline-like structure, enabling its incorporation into the quinoline scaffold through thermal cyclization. nih.gov

Synthesis MethodGeneral PrecursorsPotential Role of this compound Derivative
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylidenemalonateServes as the aniline component after modification. nih.gov
Camps Cyclization N-(2-acylaryl)amidesForms the N-(2-acylaryl)amide precursor after acylation. nih.gov
Friedländer Synthesis 2-aminobenzaldehyde or 2-aminoketone, Compound with a methylene (B1212753) group alpha to a carbonylProvides the amine component for the initial condensation.
Metal-Catalyzed Annulation 2-aminobenzyl alcohols, Alkynes/KetonesCan be modified to act as the amine-containing reactant. organic-chemistry.orgmdpi.com

Unnatural α-amino acids are crucial components in medicinal chemistry and biomedical research. nih.gov The structure of this compound serves as a template for synthesizing various functionalized and cyclic amino acid derivatives. Through stereoselective transformations, the amine and alcohol functionalities can be used to establish the core amino acid structure.

One established method for creating α-amino acids is the O'Donnell Amino Acid Synthesis, which involves the alkylation of benzophenone (B1666685) imines of glycine (B1666218) alkyl esters. organic-chemistry.org The butenyl side chain of this compound could be introduced as the alkylating agent in such a synthesis, leading to an unsaturated amino acid derivative. Furthermore, the double bond within the molecule offers a handle for further functionalization, such as through ring-closing metathesis, to generate cyclic amino acid derivatives. nih.govorgsyn.org This approach allows for the conversion of simple, achiral precursors into complex, often enantiopure, cyclic amino acids. nih.gov

Diversity-Oriented Synthesis (DOS) aims to create libraries of structurally diverse small molecules to explore large areas of chemical space for drug discovery. nih.govcam.ac.uknih.gov A key principle in DOS is the use of complex and densely functionalized building blocks that can undergo various transformations to yield a wide array of molecular skeletons. cam.ac.uk

This compound is an ideal scaffold for DOS. Its three distinct functional groups—amine, primary alcohol, and alkene—can be selectively addressed under different reaction conditions. cam.ac.uk This allows for a "branching" synthesis strategy, where the initial scaffold is elaborated into multiple, distinct molecular architectures. cam.ac.uk For instance, the amine can be acylated, alkylated, or used in cyclization reactions; the alcohol can be oxidized or etherified; and the alkene can participate in cycloadditions, metathesis, or hydrogenation. This multi-directional reactivity enables the generation of significant skeletal diversity from a single starting scaffold, a hallmark of an effective DOS campaign. nih.govcam.ac.uk

Zeatin is a naturally occurring cytokinin, a class of plant growth hormones. nih.govnih.gov The chemical structure of trans-Zeatin is (E)-2-methyl-4-(1H-purin-6-ylamino)-2-buten-1-ol. nih.gov The backbone of this molecule is a 4-amino-2-buten-1-ol unit. The cis-isomer of Zeatin and its derivatives are also found in nature and are subjects of metabolic study. nih.gov

Consequently, this compound is a direct and logical precursor for the synthesis of cis-Zeatin and its analogs. The synthesis involves the coupling of the amino group of the butenol backbone with a purine (B94841) derivative, typically a 6-chloropurine. This straightforward coupling provides access to the natural product backbone and allows for the creation of various analogs by modifying either the purine ring or the butenol side chain. The study of these analogs is important for understanding cytokinin metabolism and function in plants. nih.gov

Carbocyclic nucleosides are analogs of natural nucleosides where the furanose ring is replaced by a carbocycle, such as cyclopentane. These compounds often exhibit significant antiviral and anticancer properties. A key intermediate in the synthesis of many carbocyclic nucleosides is a cis-4-amino-cyclopentene-1-methanol derivative. researchgate.net This structure provides the necessary functionalities—an amino group for attaching the nucleobase and a hydroxymethyl group for phosphorylation—on a carbocyclic scaffold.

By analogy, this compound serves as a crucial precursor for norcarbocyclic nucleosides, where the ring system is absent. The cis-alkene geometry and the 1,4-disposition of the amino and hydroxymethyl groups mimic the stereochemical arrangement found in the furanose ring of natural nucleosides. This allows the molecule to act as a flexible, acyclic scaffold for attaching various nucleobases, leading to the synthesis of novel nucleoside analogs for biological screening.

Design and Synthesis of Chiral Ligands from this compound

Chiral amino alcohols are a cornerstone in the field of asymmetric catalysis, serving as precursors to a wide array of effective chiral ligands. These ligands, when complexed with metal centers, can facilitate highly enantioselective transformations. The structural motif of this compound, featuring both a primary amine and a primary alcohol stereocenter, alongside a cis-configured double bond, presents a unique scaffold for the design of novel chiral ligands.

The synthesis of chiral ligands from amino alcohol precursors typically involves the modification of the amino and hydroxyl groups to introduce coordinating moieties, such as phosphines, or to incorporate the amino alcohol into a larger, more rigid cyclic structure. These modifications are crucial for creating a well-defined chiral environment around the metal catalyst, which is essential for achieving high levels of stereocontrol.

For instance, chiral β-amino alcohols have been successfully employed as ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. mdpi.comliv.ac.uk The synthesis of such catalysts often involves the in-situ formation of a complex between a ruthenium precursor, like [RuCl2(p-cymene)]2, and the chiral amino alcohol ligand. mdpi.com The rigidity of the ligand's backbone is a critical factor in obtaining high enantioselectivities. mdpi.com

Another approach involves incorporating the amino alcohol into a squaramide framework. Squaric acid can serve as a rigid scaffold to which chiral amino alcohol fragments are attached, creating a well-defined chiral pocket for catalytic reactions. mdpi.comresearchgate.net While free amino alcohols have often shown better efficiency as ligands in reactions like the borane (B79455) reduction of ketones compared to their squaramide derivatives, the modular nature of squaramides allows for fine-tuning of the ligand's steric and electronic properties. mdpi.comresearchgate.net

While direct examples utilizing this compound are not prevalent in the literature, the established synthetic routes for other amino alcohols provide a clear roadmap for its potential derivatization into chiral ligands. The presence of the vinyl group in this compound offers an additional site for modification or for influencing the electronic properties of the resulting ligand.

Table 1: Representative Chiral Ligands Derived from Amino Alcohols and Their Catalytic Applications

Ligand PrecursorLigand TypeMetalCatalytic ReactionEnantiomeric Excess (ee)
(1S,2R)-1-Amino-2-indanolAmino alcoholRutheniumAsymmetric Transfer Hydrogenation of N-phosphinyl ketiminesUp to 82% mdpi.com
Various chiral aminoalcoholsAmino alcoholBoraneAsymmetric Reduction of α-chloroacetophenoneUp to 94% mdpi.comresearchgate.net
Chiral β-amino alcoholsAmino alcoholRuthenium, Rhodium, IridiumAsymmetric Transfer Hydrogenation of acetophenones in waterVaries with ligand and pH liv.ac.uk
Pinane-based 1,4-amino alcoholsAmino alcoholZincEnantioselective diethylzinc (B1219324) addition to benzaldehydeNot specified researchgate.net

Polymerization Studies Utilizing Related Butenol Derivatives

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, along with a polymerizable double bond, makes it an intriguing monomer for the synthesis of functional polymers such as polyesters, polyamides, and poly(ester-amide)s. nih.govncl.res.inlibretexts.orglibretexts.org These polymers can exhibit unique properties and functionalities stemming from the incorporated amino and hydroxyl groups.

The synthesis of polyesters from diols can be achieved through various methods, including dehydrogenative polymerization. nih.gov This approach, often catalyzed by transition metal complexes, involves the removal of hydrogen gas to drive the polymerization forward, leading to the formation of high molecular weight polymers from α,ω-diols. nih.gov While this method is effective for diols with longer carbon chains, shorter diols may favor cyclization into lactones. nih.gov

For the synthesis of polyamides and polyesters, step-growth polymerization is a common method where diamines react with diacids (or their derivatives) to form polyamides, and diols react with diacids to form polyesters. libretexts.orglibretexts.org The presence of both an amine and a hydroxyl group in this compound suggests its potential use as a monomer that can participate in the formation of both amide and ester linkages, leading to poly(ester-amide)s.

Furthermore, enzymatic polymerization offers a mild and selective route to functional polyesters and polyamides. nih.gov Lipase-catalyzed polymerization, for example, can be used to synthesize polyesters bearing amino groups from N-protected amino-functionalized diols. elsevierpure.com This method allows for the controlled incorporation of functional groups and can prevent side reactions that may occur under harsher polymerization conditions. elsevierpure.com The deprotection of the resulting polymer can then yield a functional material with pendant amino groups, which can undergo further modifications or influence the polymer's properties through intramolecular interactions. elsevierpure.com

Research on the enzymatic cascade conversion of diols to amino alcohols also opens up sustainable pathways for producing monomers for these polymers. rsc.org Such biocatalytic routes are advantageous for creating bifunctional platform chemicals from renewable resources.

Table 2: Examples of Polymerization Utilizing Diol and Amino Alcohol Monomers

Monomer(s)Polymer TypePolymerization MethodKey Findings
α,ω-diolsPolyesterIn vacuo dehydrogenation polymerizationHigh molecular weight polyesters (Mn up to 145,000 g mol⁻¹) were synthesized. Shorter diols showed a tendency for cyclization. nih.gov
Divinyl adipate, 1,3-propanediol, N-Boc-2-amino-1,3-propanediolPoly(ester-amide)Enzymatic polymerization followed by deprotectionControlled incorporation of amino groups was achieved. Deprotected polymers showed increased hydrophilicity and potential for further functionalization. elsevierpure.com
Diacids and diamines/diolsPolyamides and PolyestersStep-growth polymerizationA fundamental method for synthesizing nylons and polyesters with various commercial applications. libretexts.orglibretexts.org
Diols and diaminesPolyesters and PolyamidesCatalytic dehydrogenative polymerizationA proposed mechanism involves the initial dehydrogenation of diols to form reactive intermediates for polymerization. nih.gov

Advanced Spectroscopic and Analytical Characterization of 4 Amino Cis 2 Buten 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of 4-Amino-cis-2-buten-1-OL in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule (H₂N-CH₂-CH=CH-CH₂-OH). The olefinic protons (=CH) are expected to resonate in the downfield region (δ 5.5-6.0 ppm) chemistrysteps.comlibretexts.org. Due to the cis configuration, the coupling constant (J-value) between these two protons would be in the range of 6-12 Hz. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) would appear around δ 4.0-4.2 ppm, while the methylene protons adjacent to the amino group (-CH₂NH₂) would be found further upfield, around δ 3.2-3.4 ppm mnstate.edu. The protons of the amine (-NH₂) and alcohol (-OH) groups are expected to appear as broad singlets whose chemical shifts are concentration and solvent dependent mnstate.edu.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display four unique signals, corresponding to the four carbon atoms in different chemical environments. The olefinic carbons (-CH=CH-) are expected in the range of δ 125-135 ppm libretexts.orgdocbrown.info. The carbon attached to the hydroxyl group (-CH₂OH) would be found around δ 60-65 ppm, and the carbon bonded to the amino group (-CH₂NH₂) would resonate at approximately δ 40-45 ppm libretexts.orgdocbrown.info.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would be used to establish the coupling relationships between adjacent protons, confirming the -CH₂-CH=CH-CH₂- sequence. HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C1-CH₂OH4.0 - 4.260 - 65
C2-CH=5.5 - 6.0125 - 135
C3=CH-5.5 - 6.0125 - 135
C4-CH₂NH₂3.2 - 3.440 - 45
--OHVariable (broad)-
--NH₂Variable (broad)-

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural insights from the fragmentation patterns of this compound. The molecular formula is C₄H₉NO, corresponding to a molecular weight of 87.12 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺•) would be observed at an m/z of 87. Common fragmentation pathways for amino alcohols include alpha-cleavage and the loss of small, stable neutral molecules libretexts.orgyoutube.com. Key expected fragments would include:

Loss of water ([M-18]⁺•): A peak at m/z 69, resulting from the dehydration of the molecular ion, is a common fragmentation for alcohols youtube.comdocbrown.infolibretexts.org.

Loss of a hydroxyl radical ([M-17]⁺): A peak at m/z 70 from the cleavage of the C-O bond.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen is typical for amines and alcohols youtube.com. This would lead to fragments such as [CH₂=NH₂]⁺ (m/z 30) or [CH=CH-CH₂-OH]⁺ (m/z 57).

Loss of an aminomethyl radical ([M-30]⁺): A peak at m/z 57 corresponding to the loss of •CH₂NH₂.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the 3200-3600 cm⁻¹ region would correspond to the O-H stretching vibration of the alcohol and the N-H stretching of the primary amine wpmucdn.comucalgary.ca. Primary amines typically show two distinct N-H stretching bands in this region ucalgary.ca. The C=C stretching vibration of the cis-alkene would appear around 1640-1660 cm⁻¹ libretexts.org. The out-of-plane C-H bending for a cis-disubstituted alkene gives a characteristic strong absorption near 675-730 cm⁻¹ wpmucdn.com. Other significant peaks include C-N stretching around 1020-1250 cm⁻¹ and C-O stretching in the 1000-1260 cm⁻¹ range ucalgary.ca.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The C=C stretching vibration around 1640-1660 cm⁻¹ is expected to be strong and sharp in the Raman spectrum, which is highly characteristic of this functional group.

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H (Alcohol)Stretching3200 - 3600Strong, Broad
N-H (Amine)Stretching3200 - 3500Medium, Broad (two bands)
sp² C-H (Alkene)Stretching3010 - 3100Medium
sp³ C-H (Alkane)Stretching2850 - 2960Medium
C=C (Alkene)Stretching1640 - 1660Medium, Sharp
N-H (Amine)Bending (Scissoring)1590 - 1650Medium to Strong
C-O (Alcohol)Stretching1000 - 1260Strong
C-N (Amine)Stretching1020 - 1250Medium
=C-H (cis-Alkene)Out-of-plane Bending675 - 730Strong

Chromatographic Separation Techniques

Chromatography is essential for assessing the purity of this compound and for separating it from isomers and other related impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing non-volatile, polar compounds like amino alcohols akjournals.com. A reversed-phase HPLC method using a C18 column with an aqueous mobile phase (potentially with a buffer and an organic modifier like acetonitrile (B52724) or methanol) would be suitable for purity determination akjournals.com. Due to the compound's high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be an effective separation mode.

Since this compound lacks a strong UV chromophore, detection can be challenging. For sensitive detection, pre-column or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethylchloroformate (FMOC) can be employed to form highly fluorescent or UV-absorbent derivatives nih.govmyfoodresearch.comdss.go.th. This approach allows for accurate quantification at low concentrations. HPLC is also the ideal technique to separate the cis isomer from its trans counterpart.

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high polarity, low volatility, and thermal instability, which can lead to poor peak shape and decomposition in the injector port sigmaaldrich.comthermofisher.com.

To enable GC analysis, derivatization is required to convert the polar -OH and -NH₂ groups into less polar, more volatile, and more thermally stable moieties libretexts.orgyoutube.com. Common derivatization methods include:

Silylation: Reacting the compound with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers and amines thermofisher.com.

Acylation: Reaction with acylating agents to form esters and amides.

Once derivatized, the resulting compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the analyte and any impurities sigmaaldrich.comnih.gov.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-layer chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of chemical reactions involving the synthesis or modification of this compound. Its utility lies in its simplicity, speed, and the minimal amount of sample required to qualitatively assess the progress of a reaction. By allowing for the simultaneous analysis of the starting material, reaction mixture, and product, TLC provides a clear visual representation of the conversion process.

The primary application of TLC in this context is to track the consumption of a precursor and the concurrent formation of this compound. Due to the distinct polarity imparted by its primary amine and primary alcohol functional groups, this compound typically exhibits significantly different chromatographic behavior compared to its synthetic precursors. For instance, in a reaction involving the reduction of a less polar azide (B81097) precursor, such as 4-Azido-cis-2-buten-1-ol, to the final amino alcohol, the progress can be effectively monitored. The product, being more polar due to the amine group, will have a stronger interaction with the stationary phase and thus a lower Retention Factor (Rf) value than the starting material.

TLC System and Procedure

A standard TLC analysis for monitoring such a reaction would employ the following components and procedures:

Stationary Phase: Silica (B1680970) gel 60 F₂₅₄ plates are commonly used. The polar silica surface (SiO₂) facilitates the separation based on the polarity of the analytes.

Mobile Phase (Eluent): The choice of eluent is critical for achieving clear separation between the starting material and the product. Given the high polarity of this compound, a relatively polar solvent system is required. A common system would be a mixture of a moderately polar solvent and a highly polar solvent, such as Dichloromethane (B109758):Methanol (B129727) (e.g., in a 9:1 or 8:2 ratio). To prevent peak tailing or streaking of the basic amine on the acidic silica gel, a small percentage of a base like triethylamine (B128534) (e.g., 0.5-1%) is often added to the eluent system.

Visualization: Since this compound lacks a strong chromophore, visualization typically requires chemical staining. reachdevices.com Several staining agents are effective:

Ninhydrin: This stain is highly specific for primary and secondary amines. fiu.edusilicycle.com Upon gentle heating, it reacts with the primary amine of this compound to produce a distinct purple or pink spot (Ruhemann's purple). ifsc.edu.br The starting material, if it is not an amine, will not be visualized by this stain, making it an excellent tool for confirming the presence of the desired product.

Potassium Permanganate (B83412) (KMnO₄): This is a general oxidizing stain that visualizes compounds with oxidizable functional groups, such as alcohols and alkenes. fiu.edu Both the precursor and the product would likely appear as yellow-brown spots on a purple background, allowing for the visualization of all relevant species in the reaction.

p-Anisaldehyde: This stain is effective for visualizing nucleophiles like alcohols and amines. libretexts.org After dipping the plate and heating, it produces colored spots (often ranging from green to violet) against a light background, which can help differentiate between compounds. reachdevices.com

By spotting the reaction mixture at different time intervals on a TLC plate alongside reference spots of the pure starting material and, if available, the pure product, a chemist can visually determine when the starting material has been fully consumed, indicating the completion of the reaction.

Research Findings

The chromatographic behavior of this compound is characterized by its strong affinity for polar stationary phases like silica gel. The Rf value is highly dependent on the composition of the mobile phase. Increasing the proportion of the more polar solvent (e.g., methanol) in the eluent mixture will increase the Rf value of all components, while the addition of triethylamine improves the spot shape for the amine-containing product.

The following data table provides representative, hypothetical Rf values for monitoring the conversion of a precursor to this compound.

CompoundFunctionalityExpected Rf Value*Ninhydrin Stain ResultKMnO₄ Stain Result
4-Azido-cis-2-buten-1-ol (Starting Material)Azide, Alcohol, Alkene0.65No reaction (colorless)Yellow-brown spot
This compound (Product)Amine, Alcohol, Alkene0.20Purple spotYellow-brown spot

*Conditions: Silica gel 60 F₂₅₄; Mobile Phase: Dichloromethane:Methanol:Triethylamine (89.5 : 10 : 0.5 v/v/v). Rf values are illustrative.

The data illustrates a clear separation between the starting material and the product. At the start of the reaction (t=0), a TLC spot would be observed only at Rf = 0.65. As the reaction progresses, a new spot at Rf = 0.20 would appear and intensify, while the initial spot at Rf = 0.65 would diminish. The reaction is considered complete when the starting material spot is no longer visible with a general stain like KMnO₄, and the product spot, which stains positive with ninhydrin, is prominent.

Computational and Theoretical Investigations of 4 Amino Cis 2 Buten 1 Ol

Prediction of Spectroscopic Properties and Comparison with Experimental DataThis subsection would present theoretically predicted spectroscopic data, such as 1H and 13C NMR chemical shifts, and vibrational frequencies (IR and Raman). These computational predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Until specific computational and theoretical studies on 4-Amino-cis-2-buten-1-OL are conducted and published, a detailed and scientifically rigorous article on these aspects of the compound cannot be compiled.

Biochemical and Mechanistic Research with 4 Amino Cis 2 Buten 1 Ol Non Clinical Focus

Investigation of 4-Amino-cis-2-buten-1-OL as a Substrate in Model Enzymatic Transformations

No studies were identified that specifically investigate this compound as a substrate for enzymatic transformations.

Studies on the Interaction of this compound and its Derivatives with Biomolecular Systems (e.g., Amino Acids, Peptides) in in vitro Academic Models

There is no available research detailing the direct interaction of this compound or its derivatives with amino acids or peptides in in vitro models.

Characterization of Biochemical Transformation Pathways in Isolated Systems

Specific biochemical transformation pathways for this compound in isolated systems have not been characterized in the available scientific literature.

Q & A

Q. What are the recommended safety protocols for handling 4-Amino-cis-2-buten-1-OL in laboratory settings?

Answer: Due to its structural similarity to compounds with skin/eye irritation hazards (e.g., 4-Diethylamino-2-butyn-1-ol ), use engineering controls (e.g., fume hoods with ≥100 ft/min face velocity) and personal protective equipment (PPE), including impervious gloves (tested for chemical compatibility), safety goggles, and lab coats. Follow OSHA HazCom 2012 standards for storage (e.g., -20°C for analogs like 4-Anilino-1-Boc-piperidine ) and avoid prolonged exposure to light/moisture to prevent degradation .

Q. How can researchers optimize the synthesis of this compound while minimizing side reactions?

Answer: Use controlled reaction conditions (e.g., low-temperature catalysis) to preserve the cis-configuration. Monitor intermediates via thin-layer chromatography (TLC) and characterize products using nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR for stereochemical confirmation). For analogs like 4-(Butylamino)-1-butanol, purity >99% (GC) is achievable via recrystallization —apply similar purification steps.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer: Combine:

  • FT-IR : Identify functional groups (e.g., -NH₂, -OH stretches at 3300–3500 cm⁻¹).
  • NMR : Use 2D COSY/NOESY to resolve stereochemistry and confirm cis-configuration.
  • Mass Spectrometry (HRMS) : Determine molecular weight (e.g., C₄H₉NO expected ~103.12 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?

Answer: Perform density functional theory (DFT) calculations to map energy barriers for tautomerization or isomerization pathways. Compare computed vibrational spectra (IR/Raman) with experimental data to validate models. For conflicting kinetic data, use microkinetic simulations to identify dominant reaction mechanisms under varying conditions (e.g., pH, solvent polarity) .

Q. What strategies address discrepancies in biological activity studies of this compound derivatives?

Answer: Conduct structure-activity relationship (SAR) analyses using:

  • In vitro assays : Test derivatives (e.g., 4-Anilino-1-Boc-piperidine analogs ) for target binding affinity (e.g., opioid receptor assays).
  • Metabolic profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity .
  • Statistical validation : Apply mixed-effects models to account for batch-to-batch variability in compound purity .

Q. How do environmental factors (e.g., pH, temperature) influence the stability of this compound in aqueous solutions?

Answer: Design accelerated stability studies:

  • pH-dependent degradation : Use buffer systems (pH 2–12) and monitor degradation via UV-Vis (λmax ~249 nm for aromatic analogs ).
  • Thermal stability : Conduct Arrhenius analysis (25–60°C) to predict shelf-life. For analogs like 4-(Butylamino)-1-butanol, degradation products (e.g., Schiff bases) can be identified via GC-MS .

Methodological Notes

  • Data Contradiction Analysis : For conflicting spectral or reactivity data, cross-validate results using orthogonal techniques (e.g., X-ray crystallography for stereochemical confirmation) .
  • Ethical Compliance : Adhere to EPA/NIOSH guidelines for waste disposal and occupational exposure limits (e.g., TWA 1 ppm for volatile amines ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-cis-2-buten-1-OL
Reactant of Route 2
Reactant of Route 2
4-Amino-cis-2-buten-1-OL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.